N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide
Overview
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide is a useful research compound. Its molecular formula is C17H18INO2 and its molecular weight is 395.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.03823 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-[2-(3,4-Dimethylphenoxy)ethyl]-3-iodobenzamide and its derivatives have been studied for their potential applications in various fields of scientific research. One study focused on the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which showed significant anti-ulcer activity in rat models. This suggests that modifications of the this compound structure could yield compounds with useful biological activities (Hosokami et al., 1992).
Catalytic Activities
Another aspect of research involves the exploration of catalytic activities. For instance, oxazoline derivatives containing a sulfur ether moiety have been designed and synthesized based on structural analogs like this compound. These compounds exhibited excellent acaricidal activity against mite eggs and larvae, highlighting the potential for developing new pesticides or acaricides with improved efficacy and selectivity (Yu et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis and evaluation of this compound derivatives have been pivotal in understanding their interaction with biological targets. For example, the synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent demonstrates the utility of such compounds in developing more efficient synthetic routes for potential drug candidates (Withey & Bajic, 2015).
Antioxidant Activity Measurement
Furthermore, the method for measuring antioxidant activity using N, N-dimethyl-p-phenylenediamine (DMPD) developed by Fogliano et al. (1999) could potentially be applied to compounds like this compound to evaluate their antioxidant capacities, which is crucial for understanding the therapeutic potential of such compounds in oxidative stress-related diseases (Fogliano et al., 1999).
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-3-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-12-6-7-16(10-13(12)2)21-9-8-19-17(20)14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSOPMNDXBYJDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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